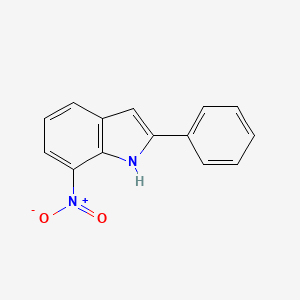

7-nitro-2-phenyl-1H-Indole

Vue d'ensemble

Description

7-nitro-2-phenyl-1H-Indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. The presence of a nitro group at the 7th position and a phenyl group at the 2nd position of the indole ring imparts unique chemical and biological properties to this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Larock Indole Synthesis: This method involves the palladium-catalyzed cyclization of 2-iodoaniline with internal alkynes.

Fischer Indole Synthesis: This classical method involves the acid-catalyzed rearrangement of phenylhydrazones derived from ketones or aldehydes.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3rd position.

Major Products:

Oxidized Derivatives: Products formed from oxidation reactions include nitroso and nitro derivatives.

Amino Derivatives: Reduction of the nitro group yields amino derivatives, which can further undergo various functionalization reactions.

Substituted Indoles: Electrophilic substitution reactions yield a variety of substituted indole derivatives with potential biological activities.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 7-nitro-2-phenyl-1H-indole is often achieved through various chemical methodologies, which allow for the introduction of different functional groups that enhance its properties. Recent studies have demonstrated effective synthetic routes, including:

- Gold-Catalyzed Reactions : Researchers have explored gold-catalyzed protocols for constructing complex indole derivatives, including this compound, emphasizing its utility in creating polycyclic structures with potential industrial applications as corrosion inhibitors and components in electroluminescent materials .

- Rhodium-Catalyzed Annulation : Another notable synthesis method involves rhodium-catalyzed oxidative annulation that facilitates the formation of valuable indole derivatives from this compound . This method showcases the compound's versatility in generating complex molecular architectures.

Biological Activities

This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Properties : Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. The presence of the nitro group is believed to enhance its efficacy against bacterial strains.

- Inhibition of Enzymatic Activity : Studies have also highlighted the potential of 7-nitro derivatives as allosteric inhibitors of key enzymes such as fructose-1,6-bisphosphatase (FBPase), which plays a crucial role in metabolic pathways. This inhibition can be pivotal in regulating glucose production and may have implications for diabetes treatment .

Industrial Applications

The unique properties of this compound extend beyond biological applications into industrial domains:

- Corrosion Inhibition : The compound's derivatives have been identified as effective metal corrosion inhibitors. This application is particularly relevant in industries where metal integrity is critical, such as aerospace and automotive sectors .

- Electroluminescent Materials : Due to its electronic properties, 7-nitro derivatives are being investigated for use in electroluminescent devices, which are essential for display technologies and lighting solutions .

Case Studies and Research Findings

Numerous studies have documented the synthesis and application of this compound:

Mécanisme D'action

Molecular Targets and Pathways:

Enzyme Inhibition: 7-nitro-2-phenyl-1H-Indole and its derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Signal Transduction: The compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and differentiation.

Comparaison Avec Des Composés Similaires

2-phenyl-1H-Indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

7-amino-2-phenyl-1H-Indole: The amino group at the 7th position imparts different electronic properties and reactivity compared to the nitro group.

7-bromo-2-phenyl-1H-Indole: The presence of a bromine atom affects the compound’s reactivity in substitution reactions.

Uniqueness:

Chemical Reactivity: The presence of both the nitro and phenyl groups in 7-nitro-2-phenyl-1H-Indole provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.

Biological Activity: The compound’s distinct structure allows it to interact with specific biological targets, offering potential therapeutic benefits.

Activité Biologique

7-Nitro-2-phenyl-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound features a complex structure characterized by an indole core with a nitro group at the 7-position and a phenyl group at the 2-position. This unique arrangement contributes to its reactivity and biological activity, making it a valuable compound for further research.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibition. For instance, it was found that derivatives of 2-phenyl-1H-indoles, including those with nitro substitutions, showed varying degrees of activity against Enterobacter sp. and Bacillus sp., with inhibition zones ranging from 8 to 9.5 mm at concentrations of 100 µg/ml .

| Compound | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|

| This compound | 8 - 9.5 | 75 - 100 |

| Other derivatives | Varies | Varies |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promising cytotoxic effects against several cancer cell lines. For example, research indicated that compounds with similar structures exhibited IC50 values in the micromolar range against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 4.77 |

| HepG2 | 7.81 |

| Renal Adenocarcinoma (769-P) | 12.39 |

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The nitro group enhances electron-withdrawing properties, which can influence enzyme interactions and receptor binding. This property is critical for its role as an allosteric inhibitor of enzymes such as fructose-1,6-bisphosphatase, where it showed significant inhibitory effects .

Study on Antioxidant and Antimicrobial Activity

In a comparative study assessing various indole derivatives, including those with nitro substitutions, it was found that certain compounds exhibited higher antioxidant capacities alongside antimicrobial effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Evaluation Against Cancer Cell Lines

A systematic evaluation of several derivatives revealed that compounds with nitro groups at different positions displayed varied cytotoxicity levels against cancer cell lines. The most effective derivative was identified as having a para-nitro substitution on the phenyl ring, which significantly enhanced its antiproliferative properties .

Propriétés

IUPAC Name |

7-nitro-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)13-8-4-7-11-9-12(15-14(11)13)10-5-2-1-3-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFKMEVQELHDEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493121 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64890-06-8 | |

| Record name | 7-Nitro-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.